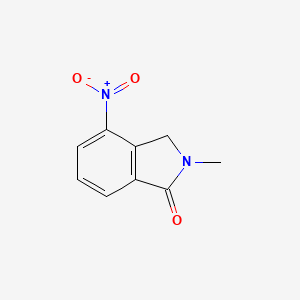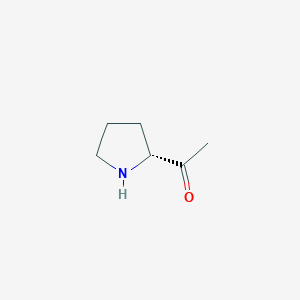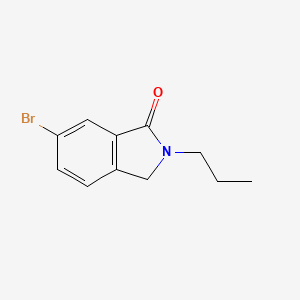
6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a bromine atom at the 6th position and a propyl group at the 2nd position of the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-propyl-2,3-dihydro-1H-isoindol-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the cyclization of a suitable precursor, such as 2-propyl-1,3-dihydro-1H-isoindol-1-one, in the presence of a brominating agent. This method may require the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 2-propyl-2,3-dihydro-1H-isoindol-1-one. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the propyl group can lead to the formation of carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Common Reagents and Conditions
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), solvents like acetone or water.
Major Products Formed
Substitution: Various substituted isoindolinones depending on the nucleophile used.
Reduction: 2-Propyl-2,3-dihydro-1H-isoindol-1-one.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the propyl group.
科学研究应用
6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can serve as a probe to study enzyme inhibition or receptor binding.
Agrochemicals: It is utilized in the development of agrochemicals, including herbicides and insecticides, due to its potential biological activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or organic semiconductors.
作用机制
The mechanism of action of 6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the propyl group can influence the compound’s binding affinity and selectivity for these targets.
For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. In receptor binding studies, the compound may interact with specific receptor sites, modulating their activity and downstream signaling pathways.
相似化合物的比较
6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
2-Propyl-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom at the 6th position, which may result in different biological activities and reactivity.
6-Chloro-2-propyl-2,3-dihydro-1H-isoindol-1-one: Contains a chlorine atom instead of a bromine atom, which can affect its chemical reactivity and biological properties.
6-Methyl-2-propyl-2,3-dihydro-1H-isoindol-1-one: Contains a methyl group at the 6th position, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its analogs.
属性
IUPAC Name |
6-bromo-2-propyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMUUTRTNJJNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B8058752.png)
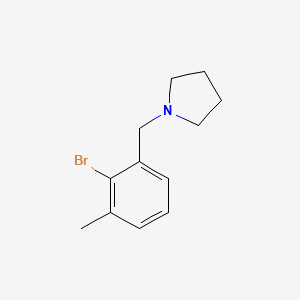
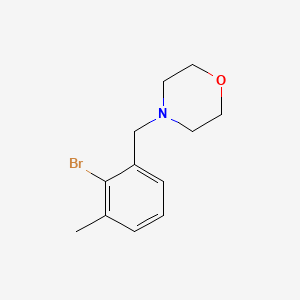
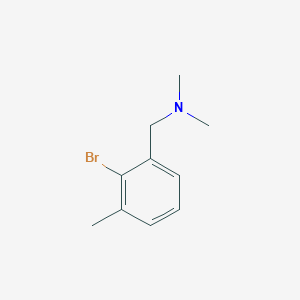
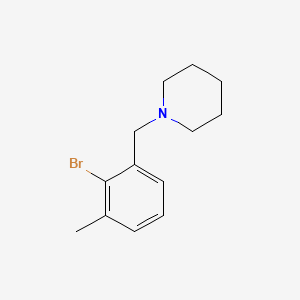
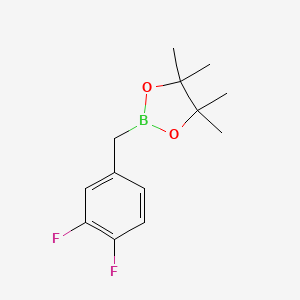
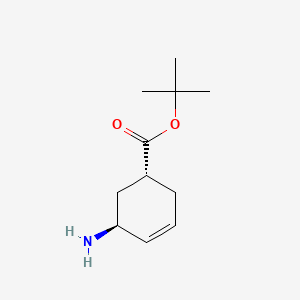
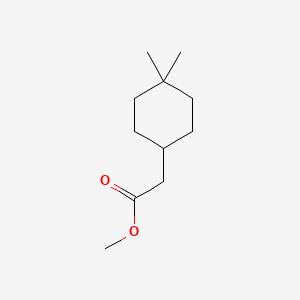
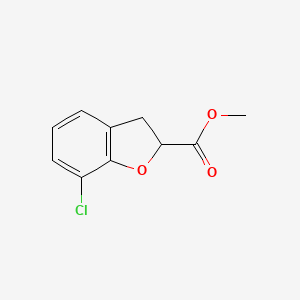
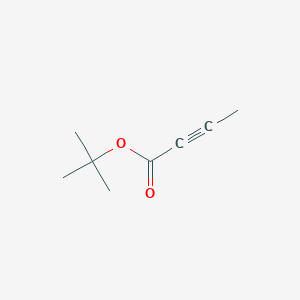
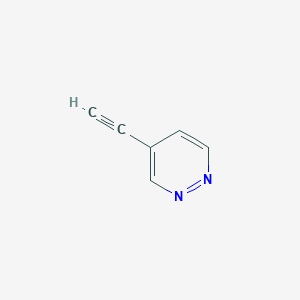
![6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid](/img/structure/B8058816.png)
